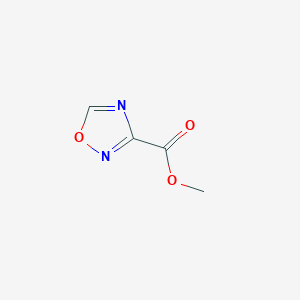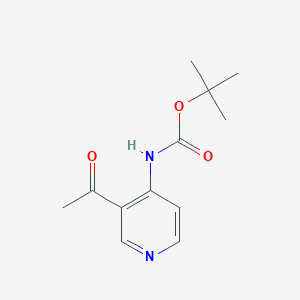
tert-Butyl-N-(3-Acetylpyridin-4-yl)carbamat
Übersicht
Beschreibung
“tert-butyl N-(3-acetylpyridin-4-yl)carbamate” is a chemical compound with the CAS Number: 1620955-61-4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is tert-butyl (3-acetylpyridin-4-yl)carbamate . It is a versatile material used in scientific research, with applications in drug discovery, catalysis, and materials science.
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3-acetylpyridin-4-yl)carbamate” is 1S/C12H16N2O3/c1-8(15)9-7-13-6-5-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“tert-butyl N-(3-acetylpyridin-4-yl)carbamate” is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
tert-Butyl-N-(3-Acetylpyridin-4-yl)carbamat: ist eine Verbindung mit potenziellen Anwendungen in der Arzneimittelforschung aufgrund ihrer strukturellen Merkmale, die mit verschiedenen biologischen Zielen interagieren können. Ihr Acetylpyridin-Bestandteil kann ein Schlüsselfragment in Pharmakophoren sein und die Entwicklung neuer Therapeutika unterstützen. Forscher können diese Verbindung als Baustein verwenden, um neue Medikamente mit potenzieller Aktivität gegen Krankheiten wie Krebs, Alzheimer und Herz-Kreislauf-Erkrankungen zu synthetisieren .
Katalyse
Im Bereich der Katalyse könnte This compound als Ligandenvorläufer für Übergangsmetallkomplexe dienen. Diese Komplexe können eine Vielzahl chemischer Reaktionen katalysieren, einschließlich, aber nicht beschränkt auf Polymerisation, Hydrierung und Kohlenstoff-Kohlenstoff-Bindungsbildung. Insbesondere die Pyridineinheit kann an Metalle koordinieren und so die katalytische Effizienz verbessern .
Materialwissenschaften
Die robuste Struktur dieser Verbindung macht sie für die Herstellung von fortschrittlichen Materialien geeignet. Sie kann bei der Synthese von Polymeren mit spezifischen Eigenschaften verwendet werden, wie z. B. erhöhte thermische Stabilität oder einzigartige elektronische Eigenschaften. Die tert-Butylgruppe sorgt für sterische Masse, die die physikalischen Eigenschaften des Materials beeinflussen könnte, was sie für die Forschung in der Nanotechnologie und Materialwissenschaft wertvoll macht .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard oder Reagenz in verschiedenen chromatographischen Techniken verwendet werden, einschließlich HPLC und LC-MS. Seine eindeutige chemische Signatur ermöglicht die präzise Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen, was für die Qualitätskontrolle und Umweltüberwachung entscheidend ist .
Chemische Synthese
Die Verbindung ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Sie kann Reaktionen wie Hydrolyse, Aminierung und Oxidation eingehen und so Zugang zu einer breiten Palette von Derivaten ermöglichen. Diese Derivate können dann weiter verwendet werden, um komplexe Moleküle für Pharmazeutika, Agrochemikalien und Farbstoffe zu konstruieren .
Biologische Studien
This compound: kann auch Anwendungen in biologischen Studien als molekulare Sonde finden. Seine Fähigkeit, chemisch modifiziert zu werden, ermöglicht es Forschern, es mit fluoreszierenden Gruppen oder anderen Markierungen zu markieren, was die Verfolgung und Untersuchung biologischer Prozesse auf molekularer Ebene ermöglicht .
Wirkmechanismus
Tert-butyl N-(3-acetylpyridin-4-yl)carbamate has several mechanisms of action, depending on the application. In organic synthesis, tert-butyl N-(3-acetylpyridin-4-yl)carbamate acts as an acylating agent, reacting with nucleophiles to form an amide bond. In medicinal chemistry, tert-butyl N-(3-acetylpyridin-4-yl)carbamate acts as a reactant in the synthesis of various biologically active compounds. In addition, tert-butyl N-(3-acetylpyridin-4-yl)carbamate can act as a catalyst, stabilizer, and antioxidant.
Biochemical and Physiological Effects
tert-butyl N-(3-acetylpyridin-4-yl)carbamate has been found to have a variety of biochemical and physiological effects. In laboratory experiments, tert-butyl N-(3-acetylpyridin-4-yl)carbamate has been found to inhibit the growth of several types of bacteria, fungi, and other microorganisms. It has also been found to possess anti-inflammatory and antioxidant properties. In addition, tert-butyl N-(3-acetylpyridin-4-yl)carbamate has been found to have anti-cancer and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(3-acetylpyridin-4-yl)carbamate is a versatile compound with several advantages for laboratory experiments. It is a colorless, crystalline solid with a low melting and boiling point, making it easy to work with. It is also soluble in many organic solvents, making it ideal for synthesis reactions. In addition, tert-butyl N-(3-acetylpyridin-4-yl)carbamate has low toxicity, making it safe to use in laboratory experiments. However, tert-butyl N-(3-acetylpyridin-4-yl)carbamate is also relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-butyl N-(3-acetylpyridin-4-yl)carbamate. For example, tert-butyl N-(3-acetylpyridin-4-yl)carbamate could be used in the synthesis of new pharmaceuticals, such as antibiotics and anti-cancer drugs. It could also be used in the development of new polymers and materials with improved properties. In addition, tert-butyl N-(3-acetylpyridin-4-yl)carbamate could be used in the synthesis of new biologically active compounds with potential therapeutic applications. Finally, tert-butyl N-(3-acetylpyridin-4-yl)carbamate could be used as a catalyst in the synthesis of new organic compounds with improved properties.
Safety and Hazards
The safety information for “tert-butyl N-(3-acetylpyridin-4-yl)carbamate” is available in its Material Safety Data Sheet (MSDS) . It’s important to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation . This compound should not be released into the environment .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-acetylpyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-7-13-6-5-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZCYXCXOHYOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




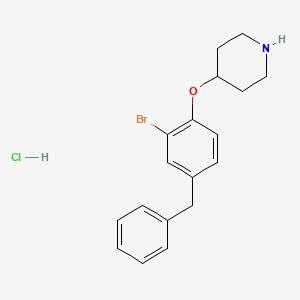
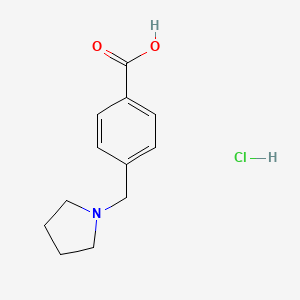
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)

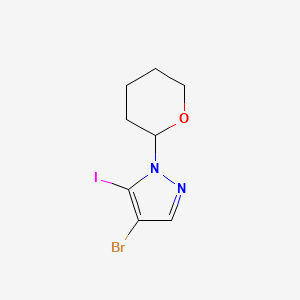

![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)

![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)


